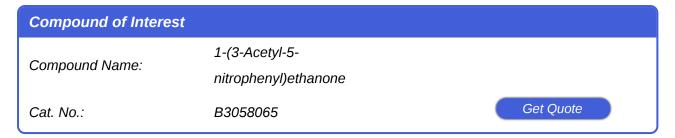


Spectroscopic Profile of 1-(3-Nitrophenyl)ethanone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Note: Spectroscopic data for the requested compound, **1-(3-Acetyl-5-nitrophenyl)ethanone**, is not readily available in public databases and literature. This guide provides a comprehensive spectroscopic analysis of the closely related compound, **1-(3-Nitrophenyl)ethanone**, to serve as a representative technical reference.

Introduction

This technical guide provides a detailed overview of the spectroscopic properties of 1-(3-Nitrophenyl)ethanone (also known as m-nitroacetophenone), a common intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the characterization of such compounds. The guide presents key spectroscopic data in a structured format, outlines the experimental protocols for data acquisition, and includes a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-(3-Nitrophenyl)ethanone.

¹H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.78	S	-	H-2
~8.45	d	~8.0	H-4
~8.25	d	~7.8	H-6
~7.70	t	~8.0	H-5
~2.65	S	-	-СН₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Spectroscopic Data.[1]

Chemical Shift (δ) ppm	Assignment
~196.5	C=O
~148.5	C-3
~138.9	C-1
~134.9	C-6
~129.9	C-5
~127.5	C-4
~122.9	C-2
~26.8	-СН3

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopic Data.[2][3][4]



Wavenumber (cm ⁻¹)	Assignment
~3100-3000	C-H stretch (aromatic)
~1700	C=O stretch (ketone)
~1530	N-O stretch (asymmetric, nitro)
~1350	N-O stretch (symmetric, nitro)
~810	C-H bend (out-of-plane, aromatic)

Sample Preparation: KBr pellet or solution in CCl₄/CS₂

Mass Spectrometry (MS) Data.[5]

m/z	Relative Intensity (%)	Assignment
165	~40	[M]+ (Molecular Ion)
150	~100	[M-CH ₃] ⁺
120	~20	[M-NO ₂]+
104	~35	[M-CH ₃ -NO ₂] ⁺
76	~25	[C ₆ H ₄] ⁺
50	~15	[C ₄ H ₂] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H and ¹³C NMR Spectroscopy



A sample of 1-(3-nitrophenyl)ethanone (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is used, and the data is acquired over a spectral width of 0-12 ppm. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single peaks for each unique carbon atom, with a spectral width of 0-220 ppm.[1] The free induction decay (FID) is processed with a Fourier transform, and the resulting spectrum is phase and baseline corrected.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Solid Sample (KBr Pellet Method)

Approximately 1-2 mg of 1-(3-nitrophenyl)ethanone is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[2] The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.[3]

Mass Spectrometry (MS)

3.3.1. Electron Ionization (EI-MS)

A small amount of the 1-(3-nitrophenyl)ethanone sample is introduced into the ion source of a mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph.[4] In the ion source, the sample is vaporized and bombarded with a beam of electrons with an energy of 70 eV.[4][5] This causes the molecules to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, and the data is presented as a mass spectrum.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



Compound Synthesis & Purification Synthesis of Compound Purification (e.g., Chromatography, Recrystallization) Spectroscopic Analysis IR Spectroscopy (H, ¹³C, etc.) Data Interpretation & Structure Elucidation Analyze Individual Spectra Propose Chemical Structure Confirm Structure with Combined Data

Workflow for Spectroscopic Analysis of a Chemical Compound

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Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.



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